molecular formula C16H15N3O2S B2574264 2-[(1H-indol-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1226453-57-1

2-[(1H-indol-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B2574264
CAS No.: 1226453-57-1
M. Wt: 313.38
InChI Key: BAJHZYIXFPTOHA-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining indole and thiophene moieties linked via an acetamide bridge. Below, we compare key features of this compound with structurally related derivatives reported in the literature.

Properties

IUPAC Name

N-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-15(18-8-11-4-3-7-22-11)10-19-16(21)13-9-17-14-6-2-1-5-12(13)14/h1-7,9,17H,8,10H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJHZYIXFPTOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-indol-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide typically involves the formation of an amide bond between an indole derivative and a thiophene derivative. One common method involves the reaction of 1H-indole-3-carboxylic acid with thiophene-2-methylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive regions:

  • Indole ring (aromatic heterocycle with π-electron-rich properties)

  • Acetamide linker (amide bond susceptible to hydrolysis/nucleophilic attack)

  • Thiophene-methyl group (sulfur-containing aromatic system)

Amide Bond Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Products Yield Source
1M HCl, reflux (4 h)2-Amino-N-[(thiophen-2-yl)methyl]acetamide + Indole-3-carboxylic acid78%
0.5M NaOH, 60°C (2 h)Same as above82%

Mechanism : Acid-catalyzed protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic water attack. Base-mediated hydrolysis proceeds via a tetrahedral intermediate.

Nucleophilic Substitution at the Acetamide Nitrogen

The secondary amine in the acetamide linker participates in alkylation/acylation:

Reagent Product Conditions Yield
Methyl iodideN-Methyl-2-[(1H-indol-3-yl)formamido]acetamideDMF, K₂CO₃, 25°C, 6 h65%
Acetyl chlorideN-Acetyl derivativeTHF, Et₃N, 0°C → RT58%

Side reactions include over-alkylation and indole ring bromination if halide reagents are used .

Indole Ring Functionalization

The indole moiety undergoes electrophilic substitution:

Reaction Reagents Position Yield Notes
NitrationHNO₃/H₂SO₄C547%Requires -10°C to avoid dimerization
BrominationBr₂ in CH₂Cl₂C2/C562%Mixture of regioisomers
Vilsmeier-HaackPOCl₃/DMFC334%Limited by acetamide steric effects

Thiophene Ring Oxidation

The thiophene sulfur undergoes oxidation with peroxides:

Oxidizing Agent Product Conditions Yield
mCPBAThiophene-S-oxideCH₂Cl₂, 0°C → RT88%
H₂O₂/CH₃CO₂HSulfone derivative50°C, 12 h72%

Oxidation modifies electronic properties but does not cleave the thiophene ring .

Catalytic Cross-Coupling Reactions

The indole C2 position participates in palladium-catalyzed couplings:

Reaction Type Catalyst System Substrate Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acid54%
Buchwald-HartwigPd₂(dba)₃/XantphosAryl amine61%

Reactivity is hindered by the acetamide’s electron-withdrawing effect .

Stability Under Synthetic Conditions

Critical degradation pathways include:

  • Photodegradation : UV light induces C–N bond cleavage in the acetamide group (t₁/₂ = 3.2 h in methanol).

  • Thermal decomposition : Above 150°C, indole-thiophene methylene linkage fractures (TGA data: 18% mass loss at 160°C) .

Scientific Research Applications

Properties

The compound exhibits notable biochemical properties, including interactions with various enzymes and proteins. The indole nucleus is particularly significant due to its ability to bind with high affinity to multiple receptors, influencing biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial effects .

Anticancer Properties

Recent studies have investigated the anticancer potential of 2-[(1H-indol-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide. In vitro assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines by modulating key signaling pathways involved in cell growth and survival.

Case Study:

In a study evaluating various indole derivatives, the compound showed significant activity against breast cancer cells, leading to apoptosis through the activation of caspase pathways .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against a range of pathogens, including bacteria and fungi. It has shown promising results in inhibiting the growth of multidrug-resistant strains.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Antiviral Potential

Preliminary studies indicate that this compound may possess antiviral properties, particularly against RNA viruses. The mechanism appears to involve interference with viral replication processes.

Case Study:

A study focusing on flavivirus infections showed that treatment with this compound reduced viral load significantly in infected cell cultures, indicating its potential as a therapeutic agent against viral infections .

Drug Development

Given its diverse biological activities, there is significant potential for further development of this compound into novel therapeutic agents. Future research should focus on:

  • In vivo studies to evaluate safety and efficacy.
  • Structure–activity relationship (SAR) studies to optimize its pharmacological profile.

Mechanistic Studies

Further investigations into the molecular mechanisms of action are crucial for understanding how this compound interacts with biological systems and could lead to enhanced therapeutic strategies.

Mechanism of Action

The mechanism of action of 2-[(1H-indol-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole ring can bind to multiple receptors, influencing biological processes such as cell signaling and gene expression. The thiophene ring may contribute to the compound’s electronic properties, affecting its interaction with biological molecules .

Comparison with Similar Compounds

Key Trends and Insights

Indole vs. Thiophene Contributions: Indole-containing analogs (e.g., ) exhibit stronger hydrogen-bonding and π-stacking due to the indole NH and aromatic system. Thiophene derivatives (e.g., ) offer improved solubility in non-polar solvents.

Substituent Effects: Electron-withdrawing groups (e.g., cyano in ) enhance metabolic stability. Bulky substituents (e.g., phenylethyl in ) reduce conformational flexibility but increase target selectivity.

Biological Performance :

  • Hybrid structures (indole + thiophene/oxadiazole) show superior bioactivity compared to single-heterocycle analogs .

Biological Activity

2-[(1H-indol-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide is a synthetic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities, including antitumor, antimicrobial, and neuropharmacological effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C13H12N2OS. The compound features an indole moiety linked to a thiophene ring through an acetamide linkage, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. Key mechanisms include:

  • Receptor Binding : The indole ring enhances binding affinity to serotonin receptors, influencing neurotransmission and mood regulation.
  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against bacterial strains by inhibiting DNA gyrase and dihydrofolate reductase (DHFR), leading to cell death.

Biological Activity Overview

Activity TypeDescriptionReferences
Antimicrobial Exhibits activity against M. tuberculosis and other pathogens with MIC values below 10 µg/mL.
Antitumor Potential efficacy against colon and lung cancers; induces apoptosis in cancer cells.
Neuropharmacological Modulates serotonin receptors; potential antidepressant effects observed in animal models.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related indole derivatives. For instance, compounds structurally similar to this compound have shown significant activity against M. tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL, indicating potent efficacy against resistant strains .

Antitumor Activity

Research indicates that indole derivatives possess antitumor properties, particularly against solid tumors such as colorectal and lung cancers. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Case Study Example:
A study investigated a series of acetamide derivatives for their antitumor activity against human colon cancer cell lines. Compounds with similar structure exhibited IC50 values as low as 10 µM, suggesting substantial potential for therapeutic development .

Neuropharmacological Effects

In terms of neuropharmacological activity, the compound's ability to bind serotonin receptors suggests potential applications in treating mood disorders. Animal studies have demonstrated that modifications in the indole structure can enhance receptor selectivity and improve pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-[(1H-indol-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide, and how can purity be optimized?

  • Methodology : Use carbodiimide-mediated coupling (e.g., EDC/HCl) to conjugate the indole-3-carboxylic acid derivative with the thiophenemethylamine moiety in dichloromethane. Triethylamine (TEA) is added to neutralize HCl byproducts. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity using HPLC (>95%) .
  • Key Considerations : Monitor reaction progress by TLC. Optimize stoichiometry to minimize unreacted starting materials.

Q. How should researchers characterize the compound’s structural and physicochemical properties?

  • Methodology :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm backbone structure (e.g., indole NH at ~10 ppm, thiophene protons at 6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+^+ peak matching C16_{16}H14_{14}N3_3O2_2S2_2).
  • X-ray Crystallography : For solid-state conformation analysis, grow crystals via slow evaporation of methanol/acetone (1:1) .

Q. What preliminary assays are suitable for screening biological activity?

  • Methodology :

  • Antioxidant Activity : Use DPPH and FRAP assays. Dissolve the compound in DMSO, test at 10–100 µM, and compare to ascorbic acid controls .
  • Antimicrobial Screening : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

Advanced Research Questions

Q. How can metabolic stability be improved through rational design?

  • Methodology :

  • In Silico Prediction : Use MetaSite to identify metabolic soft spots (e.g., amide hydrolysis, thiophene oxidation). Replace labile groups with fluorinated or electron-deficient substituents .
  • In Vitro Validation : Incubate with human liver microsomes (HLM) and monitor degradation via LC-MS. Compare half-life (t1/2t_{1/2}) of analogs .

Q. What crystallographic insights reveal intermolecular interactions affecting solubility?

  • Methodology : Solve the crystal structure to identify hydrogen-bonding motifs (e.g., N–H⋯N interactions forming R_2$$^2(8) dimers). Use Hirshfeld surface analysis to quantify packing efficiency and guide co-crystallization strategies with solubilizing agents .

Q. How do structural modifications impact COX-2 selectivity and toxicity?

  • Methodology :

  • SAR Studies : Synthesize analogs with substituents on the indole (e.g., methoxy, halogen) or thiophene (e.g., methyl, carbonyl) groups. Test COX-1/COX-2 inhibition via enzyme immunoassays .
  • Toxicity Screening : Use zebrafish embryos to assess acute toxicity (LC50_{50}) and compare to in vitro cytotoxicity (HepG2 cells) .

Q. What computational methods predict binding modes to biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina) against homology models of targets (e.g., COX-2, cytochrome P450 3A4). Validate with MD simulations (GROMACS) to assess binding stability and free energy (MM-PBSA) .

Q. How can batch-to-batch variability in synthesis be minimized for reproducibility?

  • Methodology : Implement QbD (Quality by Design) principles. Optimize critical parameters (e.g., reaction temperature, solvent ratio) via DoE (Design of Experiments). Use PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring .

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